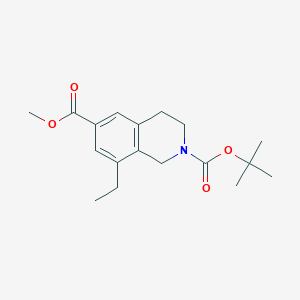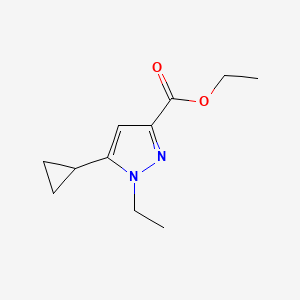![molecular formula C8H7ClN4O2 B13905098 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Méthodes De Préparation
The synthesis of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazole and pyrimidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position of the pyrazole ring.
Carboxylation: The carboxylic acid group at the 3-position is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Analyse Des Réactions Chimiques
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis reactions to yield the corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and viral infections.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar pyrazolo[1,5-a]pyrimidine structure but with different substituents, leading to variations in its chemical and biological properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, resulting in diverse applications and activities.
Propriétés
Formule moléculaire |
C8H7ClN4O2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClN4O2/c1-10-6-2-5(9)12-7-4(8(14)15)3-11-13(6)7/h2-3,10H,1H3,(H,14,15) |
Clé InChI |
BFMBHQZQBXFKTK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=NC2=C(C=NN12)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)





![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)



![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

